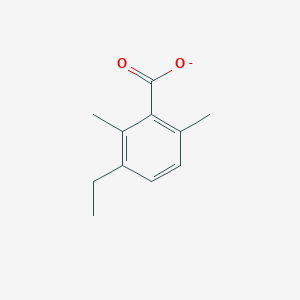
HO-Peg48-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HO-Peg48-OH: is a polyethylene glycol (PEG) derivative with two terminal hydroxyl groups. It is a linear molecule with the molecular formula C96H194O49 and a molecular weight of 2132.54 g/mol . This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HO-Peg48-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight. The process involves the following steps:
Initiation: The reaction is initiated by a nucleophile, such as a hydroxyl group, which opens the ethylene oxide ring.
Propagation: The opened ring reacts with additional ethylene oxide molecules, forming a long chain of repeating ethylene glycol units.
Termination: The reaction is terminated by adding a compound that reacts with the terminal hydroxyl group, such as water or an alcohol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: HO-Peg48-OH undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
HO-Peg48-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade specific proteins within cells.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings and new materials.
Wirkmechanismus
The mechanism of action of HO-Peg48-OH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker, one ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Vergleich Mit ähnlichen Verbindungen
HO-Peg36-OH: Another PEG derivative with a shorter chain length.
m-Peg48-OH: A PEG-based linker used in PROTAC synthesis.
Uniqueness: HO-Peg48-OH is unique due to its specific chain length and terminal hydroxyl groups, which make it particularly suitable for use as a linker in PROTACs. Its high molecular weight and flexibility allow for efficient protein degradation and improved solubility of therapeutic agents.
Eigenschaften
Molekularformel |
C96H194O49 |
|---|---|
Molekulargewicht |
2132.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C96H194O49/c97-1-3-99-5-7-101-9-11-103-13-15-105-17-19-107-21-23-109-25-27-111-29-31-113-33-35-115-37-39-117-41-43-119-45-47-121-49-51-123-53-55-125-57-59-127-61-63-129-65-67-131-69-71-133-73-75-135-77-79-137-81-83-139-85-87-141-89-91-143-93-95-145-96-94-144-92-90-142-88-86-140-84-82-138-80-78-136-76-74-134-72-70-132-68-66-130-64-62-128-60-58-126-56-54-124-52-50-122-48-46-120-44-42-118-40-38-116-36-34-114-32-30-112-28-26-110-24-22-108-20-18-106-16-14-104-12-10-102-8-6-100-4-2-98/h97-98H,1-96H2 |
InChI-Schlüssel |
DUUBZSNOMXMFGE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
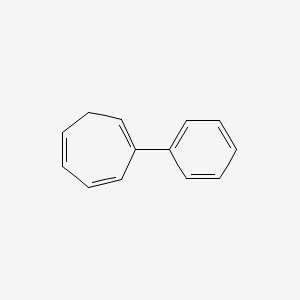
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)

![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
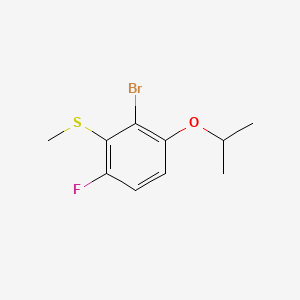
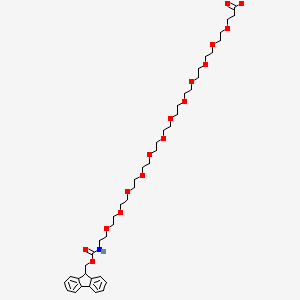


![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
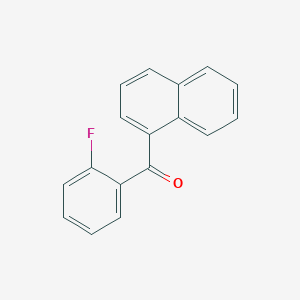
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
